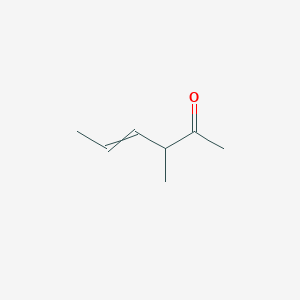

3-Methyl-4-hexen-2-one

Description

Structure

3D Structure

Properties

CAS No. |

72189-24-3 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

3-methylhex-4-en-2-one |

InChI |

InChI=1S/C7H12O/c1-4-5-6(2)7(3)8/h4-6H,1-3H3 |

InChI Key |

KXOKGQNYBFVWOX-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(C)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Pathways for 3 Methyl 4 Hexen 2 One

Stereoselective and Enantioselective Synthesis Strategies

Achieving control over the stereochemistry at the α-carbon is a primary goal in the synthesis of chiral β,γ-unsaturated ketones. This is accomplished through two main strategies: the use of chiral catalysts to induce asymmetry in achiral starting materials, or the transformation of readily available chiral precursors.

The development of chiral catalysts is crucial for asymmetric induction, allowing for the creation of enantioenriched products from prochiral substrates. Both organometallic catalysts and purely organic catalysts have proven effective.

Copper-catalyzed asymmetric synthesis has emerged as a powerful tool for generating β,γ-unsaturated ketones with an α-tertiary stereocenter. nih.gov Research has shown that copper(I) complexes, when paired with appropriate chiral ligands, can effectively catalyze the reaction between acyl fluorides and substituted 1,3-dienes to produce chiral β,γ-unsaturated ketones with high enantioselectivity. nih.gov For instance, the combination of a copper precatalyst like Cu(CH₃CN)₄PF₆ with a chiral phosphine (B1218219) ligand can facilitate this transformation. The choice of ligand is critical for achieving high levels of enantiomeric excess (ee).

Organocatalysis provides a metal-free alternative for asymmetric synthesis. Chiral amines, such as imidazolidinone derivatives, can catalyze Diels-Alder reactions of α,β-unsaturated ketones by forming a transient chiral iminium ion, which then reacts with a diene. princeton.eduacs.org While originally demonstrated for α,β-isomers, this principle of iminium ion activation can be adapted. For example, a study on the Diels-Alder reaction between 4-hexen-3-one (B1236432) and cyclopentadiene (B3395910) showed that the enantioselectivity was highly dependent on the structure of the chiral amine catalyst. princeton.edu The introduction of bulky substituents on the catalyst backbone, such as a benzyl (B1604629) group at the C(2) position and a 2-(5-methylfuryl) group at the C(5) position of an imidazolidinone catalyst, led to significantly improved enantioselectivity, achieving up to 90% ee. princeton.edu

An alternative to asymmetric catalysis is the use of starting materials from the "chiral pool," which are enantiomerically pure natural products. This strategy transfers the existing chirality of the precursor to the final product through a sequence of stereocontrolled reactions.

Carbohydrates, such as D-mannitol, are versatile chiral precursors. A synthetic route to the related (S)-4-methyl-hexan-3-one was developed starting from D-mannitol, demonstrating the feasibility of this approach for chiral methyl-branched ketones. mdpi.com A similar strategy could be envisioned for 3-methyl-4-hexen-2-one, where the stereocenters are established early from the chiral precursor and carried through the synthetic sequence.

Chiral hexynones are also valuable precursors. rsc.org These can be synthesized using methods like the Schreiber-modified Nicholas reaction to establish the required stereocenters. rsc.org Subsequent selective hydrogenation of the alkyne functionality, for example using a Lindlar catalyst, would yield the desired (Z)-alkene geometry found in this compound while preserving the chiral center. libguides.com Another approach involves starting with chiral epoxy alcohols, which are readily available through Sharpless asymmetric epoxidation. irbbarcelona.org The epoxide can be opened, and the resulting chiral fragment can be elaborated into the target ketone structure. irbbarcelona.org

Novel Catalytic Approaches and Reaction Condition Optimization

Organometallic complexes involving various transition metals are pivotal in modern C-C bond formation.

Copper Catalysis: As mentioned, copper hydride (CuH) and copper(I) complexes are effective for the synthesis of β,γ-unsaturated ketones. nih.govnju.edu.cn Copper-catalyzed systems can be used for asymmetric acylation of allylic compounds or conjugate additions to dienes. nih.gov

Nickel Catalysis: Nickel-based catalysts have been employed for the enantioselective 1,2-reduction of α,β-unsaturated ketones to chiral allylic alcohols, which could be subsequently oxidized to the target ketone. nju.edu.cn More directly, nickel-catalyzed cross-coupling reactions, such as the enantioconvergent coupling of a racemic α-bromoketone with an alkenylzirconium reagent, provide a pathway to chiral β,γ-unsaturated ketones. nih.gov

Palladium Catalysis: Palladium catalysts are well-known for their role in C-C bond-forming reactions like the Heck reaction. liv.ac.uk While often used for arylations, the principles can be applied to other couplings. The regioselectivity of the Heck reaction on unsaturated ketones can be controlled by the choice of phosphine ligand, allowing for the selective formation of branched or linear products. liv.ac.uk

Rhodium Catalysis: Rhodium complexes are highly effective for the isomerization and hydrosilylation of alkenes. csic.es Cationic rhodium(III) complexes can catalyze the tandem isomerization of internal olefins to terminal olefins, followed by hydrosilylation, which is a valuable transformation for manipulating the double bond position within a carbon skeleton. csic.es

The formation of the enone structure itself, often via aldol (B89426) condensation followed by dehydration, can be catalyzed by both homogeneous and heterogeneous systems.

Homogeneous catalysis involves a catalyst in the same phase as the reactants, typically in a liquid solution. appliedcatalysts.comlibretexts.org Traditional base-catalyzed aldol condensations to form unsaturated ketones are classic examples. google.com These reactions often use soluble bases like sodium hydroxide (B78521). While effective, the primary drawback is the difficulty in separating the catalyst from the reaction mixture, which can be energy-intensive and costly. appliedcatalysts.com

Heterogeneous catalysis , where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offers significant advantages in terms of catalyst recovery and reuse. appliedcatalysts.comlibretexts.org Solid acid or base catalysts, such as ion-exchange resins or clays, can be used. rsc.orgresearchgate.net For example, in the synthesis of the related isomer 3-methyl-3-penten-2-one, a solid acidic resin (NKC-9) was shown to be an effective and reusable catalyst for the cross-aldol condensation of acetaldehyde (B116499) and butanone. researchgate.net The use of such catalysts avoids the separation issues associated with homogeneous systems and can lead to cleaner, more environmentally friendly processes. appliedcatalysts.comrsc.org

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is key to controlling product distribution and optimizing yields. The formation and isomerization of unsaturated ketones often proceed through discrete, well-studied intermediates.

A common pathway to unsaturated ketones is the dehydration of a β-hydroxy ketone intermediate, which is itself formed from an aldol reaction. The dehydration step is typically acid-catalyzed and proceeds through several stages:

Protonation: The hydroxyl group of the β-hydroxy ketone is protonated by a Brønsted acid catalyst, forming an oxonium ion, which is a good leaving group.

β-Elimination: A base (which can be the solvent or the conjugate base of the acid catalyst) abstracts a proton from the α-carbon, leading to the formation of the carbon-carbon double bond and elimination of a water molecule.

Furthermore, under acidic conditions, the position of the double bond in an unsaturated ketone can migrate. The mechanism of acid-catalyzed double-bond isomerization between β,γ- and α,β-unsaturated ketones has been shown to proceed through an enol intermediate. acs.org For a compound like this compound (a β,γ-unsaturated ketone), the process would involve:

Protonation of the carbonyl oxygen.

Deprotonation at the α-carbon (C-3) to form a specific enol tautomer.

Reprotonation of the enol at the γ-carbon (C-5), which would lead to the conjugated α,β-unsaturated isomer, 4-methyl-3-hexen-2-one.

The relative rates of these protonation and deprotonation steps determine the equilibrium position between the isomers. acs.org Control over reaction conditions, such as acid concentration and temperature, is therefore critical to isolate the desired regioisomer.

Aldol Condensation and Subsequent Dehydration Pathways

The reaction is typically catalyzed by a base, which initiates the formation of an enolate from 2-butanone (B6335102). iitk.ac.in This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde to form an alkoxide intermediate. Protonation of this intermediate yields the β-hydroxy ketone, specifically 4-hydroxy-3-methyl-2-hexanone. askfilo.com Subsequent heating of the reaction mixture, often in the presence of an acid or base, facilitates the elimination of a water molecule (dehydration) to afford the final product, this compound. libretexts.org

The conditions of the reaction, including the choice of catalyst and solvent, can significantly influence the yield and selectivity of the desired product. Both homogeneous and heterogeneous catalysts have been explored for similar aldol condensations. researchgate.net For instance, strong bases like sodium hydroxide are commonly used, but more specialized catalysts, including certain metal complexes and functionalized resins, have been employed to improve regioselectivity and reaction efficiency. researchgate.netoup.comresearchgate.net

Table 1: Reactants and Products in the Synthesis of this compound

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product |

| 2-Butanone | Acetaldehyde | 4-Hydroxy-3-methyl-2-hexanone | This compound |

Role of Intermediates in Cross-Condensation Reactions

The cross-condensation between 2-butanone and acetaldehyde is complicated by the fact that 2-butanone is an unsymmetrical ketone with two different sets of α-hydrogens, leading to the potential for two different enolate intermediates. msu.edu The regioselectivity of the aldol condensation is determined by which of these enolates is preferentially formed and reacts. chempedia.info

Kinetic vs. Thermodynamic Control: The deprotonation of 2-butanone can occur at either the methyl group (C1) or the methylene (B1212753) group (C3). The methyl protons are generally considered kinetically more acidic due to being less sterically hindered. msu.edu Therefore, under kinetic control (i.e., using a strong, sterically hindered base at low temperatures), the less substituted "kinetic" enolate is formed faster. This enolate leads to the formation of 5-phenyl-4-penten-3-one in reactions with benzaldehyde (B42025). msu.edu Conversely, under thermodynamic control (i.e., weaker base, higher temperatures), the more substituted and more stable "thermodynamic" enolate is favored. msu.edu

Formation of this compound: The formation of this compound specifically arises from the reaction of the more substituted (thermodynamic) enolate of 2-butanone with acetaldehyde. msu.edu Acid-catalyzed conditions, for example, tend to favor the formation of the more substituted enol intermediate, which then leads to the corresponding aldol product and subsequent dehydration product. msu.edu In the reaction between 2-butanone and benzaldehyde under acidic catalysis, the major product is 3-methyl-4-phenyl-3-buten-2-one, which is analogous to the formation of this compound from acetaldehyde. msu.edu

The control over which enolate intermediate is formed is crucial for achieving a high yield of the desired regioisomer and minimizing the formation of the linear condensation product, 5-hexen-3-one, which would result from the reaction at the methyl group of 2-butanone. researchgate.net

This compound as a Key Synthetic Intermediate

The α,β-unsaturated ketone functionality present in this compound makes it a valuable and reactive intermediate in organic synthesis. acs.orggoogle.com This functional group arrangement allows for a variety of subsequent transformations, enabling the construction of more elaborate molecular frameworks.

Utilization in the Construction of Complex Organic Architectures

The enone system in this compound is a Michael acceptor, meaning it can undergo conjugate addition reactions with a wide range of nucleophiles. libretexts.org This reactivity is fundamental to its utility in building complex molecules. Organocopper reagents (Gilman reagents), for instance, are known to add to the β-position of α,β-unsaturated ketones in a 1,4-conjugate addition fashion. libretexts.org This allows for the introduction of various alkyl or aryl groups at the carbon atom β to the carbonyl group.

Furthermore, the double bond of the enone can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a powerful method for the construction of cyclic and polycyclic systems. The parent compound for a highly important fragrance, Iso E Super®, is synthesized from 3-methyl-3-penten-2-one, an isomer of the title compound, highlighting the industrial relevance of such intermediates in the synthesis of complex targets. researchgate.netresearchgate.net The reactivity of this compound would similarly allow it to serve as a starting material for various natural products and other complex organic molecules. For example, related unsaturated alcohols have been used as precursors in the synthesis of lactones like (+)- and (-)-cis-2-methyl-5-hexanolide. acs.org

Application in Combinatorial Synthesis Libraries

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. sigmaaldrich.com The α,β-unsaturated ketone scaffold is a popular choice for the development of combinatorial libraries due to its versatile reactivity. The electrophilic nature of both the carbonyl carbon and the β-carbon allows for a diverse range of reactions with various nucleophiles.

An isomer of the title compound, 5-Methyl-3-hexen-2-one (B238795), has been explicitly used in the combinatorial synthesis of mercaptoketones and mercaptoalcohols. sigmaaldrich.com This demonstrates the principle of using such enones as a core structure, which can then be reacted with a library of different thiols to generate a library of new compounds. Similarly, this compound could be employed as a versatile scaffold in combinatorial libraries. By reacting it with a diverse set of nucleophiles (e.g., amines, thiols, organometallics) or using it in various pericyclic reactions, large libraries of compounds can be generated for screening in drug discovery and materials science.

Sophisticated Spectroscopic and Analytical Characterization Techniques for 3 Methyl 4 Hexen 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 3-Methyl-4-hexen-2-one, revealing detailed information about its atomic connectivity and spatial arrangement.

The structure of this compound (C₇H₁₂O) is confirmed through detailed analysis of its proton (¹H) and carbon-13 (¹³C) NMR spectra. nih.govnist.gov Each signal in the spectrum corresponds to a unique chemical environment within the molecule, and its chemical shift (δ) provides clues about its electronic surroundings.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the two methyl groups, the chiral methine proton, and the two vinylic protons. The acetyl methyl protons (H-1) would appear as a singlet in the upfield region, while the methyl group at the chiral center (C-3) would appear as a doublet due to coupling with the adjacent methine proton. The vinylic protons (H-4 and H-5) would resonate at lower field due to the deshielding effect of the double bond.

The ¹³C NMR spectrum provides complementary information, showing seven distinct carbon signals. The carbonyl carbon (C-2) is the most deshielded, appearing at a significantly downfield chemical shift. The olefinic carbons (C-4 and C-5) also appear in the downfield region, while the aliphatic carbons, including the two methyl groups and the chiral methine carbon, resonate at higher field. cdnsciencepub.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-3-Methyl-4-hexen-2-one (Note: Exact experimental values can vary based on solvent and experimental conditions. The following are typical predicted ranges.)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 (CH₃) | ~2.1 - 2.3 (s) | ~25 - 30 |

| 2 (C=O) | - | ~195 - 205 |

| 3 (CH) | ~3.0 - 3.4 (m) | ~45 - 55 |

| 4 (=CH) | ~6.0 - 6.4 (m) | ~125 - 135 |

| 5 (=CH) | ~6.5 - 6.9 (m) | ~130 - 140 |

| 6 (CH₃) | ~1.7 - 1.9 (d) | ~15 - 20 |

| 3-CH₃ | ~1.0 - 1.2 (d) | ~15 - 20 |

s = singlet, d = doublet, m = multiplet

Proton-proton spin-spin coupling constants (J-values) are critical for determining the geometry of the double bond and confirming the relative stereochemistry. acs.org The magnitude of the vicinal coupling constant (³J) between the two vinylic protons (H-4 and H-5) is diagnostic of the alkene geometry. libretexts.org

For the (E)-isomer (trans) , the coupling constant (³J_trans_) is typically in the range of 11-18 Hz. libretexts.org

For the (Z)-isomer (cis) , the coupling constant (³J_cis_) is significantly smaller, generally between 6-15 Hz. libretexts.org

By measuring the ³J(H4,H5) value, the configuration of the C4=C5 double bond can be unambiguously assigned. researchgate.net Furthermore, analysis of coupling constants between the chiral methine proton (H-3) and the adjacent vinylic (H-4) and methyl protons can provide information about the preferred conformations around the chiral center. acs.org

While specific dynamic NMR studies on this compound are not widely reported, the technique is highly applicable for investigating potential dynamic processes in this molecule. Two key phenomena could be studied:

Keto-Enol Tautomerism : Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomers. NMR spectroscopy, particularly with variable temperature experiments, can be used to detect the presence of these minor enol forms and quantify the equilibrium constants and thermodynamic parameters of the exchange process. researchgate.netresearchgate.net

Conformational Analysis : The single bond between the chiral center (C-3) and the carbonyl group (C-2), as well as the bond between C-3 and the double bond (C-4), allows for rotational isomerism (s-cis vs. s-trans conformers). researchgate.net Dynamic NMR can be employed to study the energy barriers to rotation around these bonds. At low temperatures, the exchange between conformers might slow sufficiently on the NMR timescale to allow for the observation of distinct signals for each rotamer, providing insight into the conformational preferences of the molecule. hawaii.edu

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique that provides the exact molecular weight and elemental composition of a compound, and its fragmentation patterns offer structural clues that aid in identification and differentiation from isomers.

High-resolution mass spectrometry determines the mass of a molecule with extremely high accuracy, typically to within a few parts per million. libretexts.org For this compound, the molecular formula is C₇H₁₂O. nih.govnist.gov HRMS can measure the exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, allowing for the unambiguous confirmation of this elemental composition, distinguishing it from other compounds with the same nominal mass. scispace.com

Table 2: HRMS Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | nih.govnist.gov |

| Molecular Weight (Nominal) | 112 g/mol | nih.gov |

| Exact Mass | 112.088815 g/mol | nih.gov |

Under electron ionization (EI) conditions in a mass spectrometer, the molecular ion of this compound undergoes characteristic fragmentation, producing a unique mass spectrum. gatech.edu The analysis of these fragmentation pathways is crucial for structural confirmation and for distinguishing it from its isomers, such as 5-methyl-3-hexen-2-one (B238795). libretexts.orglibretexts.org

The mass spectrum of this compound shows characteristic peaks, with the most abundant fragments often providing the most structural information. nih.gov Key fragmentation processes for ketones include α-cleavage, where the bond adjacent to the carbonyl group is broken.

α-Cleavage : The bond between C2 and C3 can break, leading to the formation of a stable acylium ion, [CH₃CO]⁺ , which gives a strong signal at m/z 43 . This is a hallmark of methyl ketones. libretexts.orgchemguide.co.uk

α-Cleavage : Cleavage of the C1-C2 bond is also possible, but loss of a methyl radical is often less favored.

Other Fragmentations : The molecular ion can undergo rearrangements and further fragmentation. The peak at m/z 69 likely corresponds to the loss of the acetyl group (CH₃CO•) from the molecular ion, resulting in a [C₅H₉]⁺ fragment.

By comparing the fragmentation pattern with that of other isomers, a positive identification can be made. For instance, the isomer 5-methyl-3-hexen-2-one would also show a peak at m/z 43, but its other fragmentation pathways, such as those involving the isopropyl group, would differ, allowing for their differentiation. nist.gov

Table 3: Major Mass Spectral Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 112 | [C₇H₁₂O]⁺• | Molecular Ion |

| 69 | [C₅H₉]⁺ | α-cleavage: Loss of acetyl radical (•COCH₃) from M⁺• |

| 43 | [CH₃CO]⁺ | α-cleavage: Formation of the acylium ion |

| 41 | [C₃H₅]⁺ | Likely an allyl cation, resulting from further fragmentation |

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Profiling

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Its high chromatographic resolution and the structural information provided by mass spectrometry make it ideal for separating, identifying, and quantifying this compound within intricate mixtures.

GC-MS is frequently employed to identify and quantify the presence of this compound in various biological extracts. For instance, (4E)-3-Methyl-4-hexen-2-one has been successfully identified as a volatile constituent in the fresh bark extract of Musa acuminata using GC-MS analysis. spcmc.ac.in The general methodology involves an extraction step, often using a solvent like hexane (B92381) or a solvent mixture, followed by direct injection into the GC-MS system. spcmc.ac.inscribd.com

In the analysis of insect-derived volatiles, such as those from Vespa velutina (Asian hornet) larvae, GC-MS profiling after solvent extraction is a key procedure. hmdb.ca While a related compound, 3-hexen-2-one, was noted for its high abundance, the study exemplifies the methodology applicable to this compound. hmdb.ca Identification is typically achieved by comparing the acquired mass spectrum of a chromatographic peak with established spectral libraries, such as the NIST (National Institute of Standards and Technology) database. libretexts.org Quantification can be performed by creating calibration curves with authentic standards or by relative quantification based on peak areas compared to an internal standard. lookchem.com

The analysis of complex volatile organic compound (VOC) profiles is a critical application of GC-MS, where this compound may be one of many components. This approach is used to create a chemical "fingerprint" of a sample, which can be used for quality control, origin verification, or to identify key odorants. srce.hrnist.govgoogle.com For example, the VOC profiles of fruits like peaches are analyzed to assess postharvest conditions, and the profiles of honey are used to trace their botanical origins. srce.hrnist.gov

The analytical process involves isolating the VOCs, often through headspace solid-phase microextraction (HS-SPME) or solvent extraction, followed by GC-MS analysis. nist.govorgchemboulder.com In a study of Rizhao green tea, stir bar sorptive extraction (SBSE) coupled with GC-MS was used to identify a wide range of volatiles, demonstrating the technique's capability to profile diverse chemical classes including ketones, alcohols, and esters within a single sample. google.com The resulting data, a complex chromatogram, reveals the composition of the volatile fraction, allowing for the identification of individual compounds like this compound within the broader chemical context.

While mass spectrometry is powerful, it can sometimes be insufficient for distinguishing between isomers, which may have very similar fragmentation patterns. nih.gov The use of retention indices (RI), most commonly Kovats retention indices, provides an additional, highly reliable layer of confirmation. nih.gov The retention index standardizes the retention time of a compound relative to a series of n-alkanes, making it less dependent on the specific analytical conditions of a single instrument. nih.gov

For (E)-3-methylhex-4-en-2-one, a Kovats Retention Index of 1260 has been reported on a standard polar GC column. libretexts.org This value can be used to confidently distinguish it from isomers. For example, the predicted Kovats RI for a different isomer, 5-Methyl-5-hexen-2-one, is 1268.7 on a standard polar column but 856.7 on a standard non-polar column, highlighting how RI values can discriminate between structurally similar compounds. The development of specialized databases, including those for chiral stationary phases, further enhances the utility of retention indices for the unambiguous identification of specific isomers and enantiomers in complex mixtures. acs.org

Interactive Table 1: Retention Index Data for this compound and Related Isomers

| Compound | IUPAC Name | Retention Index (RI) | Column Type | Source |

|---|---|---|---|---|

| This compound | (E)-3-methylhex-4-en-2-one | 1260 | Standard Polar | libretexts.org |

| 4-Methyl-3-hexen-2-one | 4-Methyl-3-hexen-2-one | 1240 | Standard Polar | nih.gov |

| 5-Methyl-5-hexen-2-one | 5-Methyl-5-hexen-2-one | 1268.7 (Predicted) | Standard Polar |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Transformations

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule by probing its vibrational modes. For this compound, these techniques provide a characteristic "fingerprint" based on its α,β-unsaturated ketone structure.

The most prominent features in the IR spectrum are the stretching vibrations of the carbonyl (C=O) and carbon-carbon double bond (C=C). In α,β-unsaturated ketones, conjugation lowers the frequency of the C=O stretch compared to a saturated ketone (which appears around 1715 cm⁻¹). libretexts.org This absorption for conjugated ketones typically appears in the range of 1685-1666 cm⁻¹. libretexts.orgnih.gov The C=C double bond stretch is observed in the 1640-1620 cm⁻¹ region.

For a very similar isomer, (E)-5-methylhex-3-en-2-one, specific IR absorptions have been identified at 1675 cm⁻¹ (strong, C=O stretch) and 1620 cm⁻¹ (C=C stretch), which are consistent with the expected ranges. Additionally, a band at 965 cm⁻¹ corresponds to the out-of-plane C-H bending of the trans-disubstituted alkene, confirming its stereochemistry. Raman spectroscopy provides complementary information; for example, in one complex molecule, a tetrasubstituted double bond was identified at 1679 cm⁻¹ and a carbonyl group at 1711 cm⁻¹ using this technique. nih.gov

Interactive Table 2: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reported Value (cm⁻¹) (for similar isomer) | Source |

|---|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1685 - 1666 | 1675 | libretexts.org |

| Alkene (C=C) | Stretch | 1640 - 1620 | 1620 | |

| trans-Alkene (C-H) | Out-of-plane bend | ~970 - 960 | 965 |

X-ray Crystallography for Definitive Stereochemical Assignment of Derivatives

While spectroscopic methods like NMR and vibrational spectroscopy provide significant structural information, X-ray crystallography on a single crystal is the unequivocal technique for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. Since this compound is a liquid at room temperature, this analysis must be performed on a suitable solid derivative.

The process involves synthesizing a crystalline derivative of the parent compound. A common strategy for hydroxyl-containing compounds, for example, is the formation of a benzoate (B1203000) or dinitrobenzoate ester to induce crystallization. Once a suitable single crystal is grown, it is exposed to an X-ray beam. The resulting diffraction pattern is analyzed to build a precise model of the electron density, which reveals the exact atomic positions, bond lengths, and bond angles. This method is considered the gold standard for definitive stereochemical assignment.

Although this technique is paramount, a search of the available scientific literature did not yield a specific study reporting the single-crystal X-ray diffraction analysis for a derivative of this compound. However, the methodology is well-established and has been used to resolve the stereochemistry of numerous related chiral ketones and natural products.

Theoretical and Computational Chemistry Approaches Applied to 3 Methyl 4 Hexen 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other properties of a molecule. For a molecule like 3-methyl-4-hexen-2-one, these calculations can elucidate its geometry, reactivity, and spectroscopic characteristics.

Electronic Structure, Reactivity, and Frontier Molecular Orbital Analysis

The electronic structure of an α,β-unsaturated ketone like this compound is characterized by a conjugated system involving the carbonyl group (C=O) and the carbon-carbon double bond (C=C). This conjugation leads to delocalization of π-electrons across these functional groups, which significantly influences the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for explaining reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate how a molecule will interact with other chemical species.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile. In α,β-unsaturated ketones, the HOMO is typically a π-orbital with significant electron density on both the C=C and C=O bonds.

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons in a reaction with a nucleophile. The LUMO is a π* anti-bonding orbital, and its lobes are generally largest at the β-carbon and the carbonyl carbon, indicating these as the primary sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of a molecule. sciforum.net A smaller HOMO-LUMO gap generally implies higher reactivity. tjpr.org For α,β-unsaturated ketones, this gap can be influenced by substituents. Electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can decrease the gap and enhance reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Generic α,β-Unsaturated Ketone (Chalcone Derivative)

| Orbital | Energy (eV) |

| HOMO | -6.09 |

| LUMO | -2.27 |

| Energy Gap | 3.82 |

This data is illustrative for a chalcone (B49325) derivative and was obtained from DFT calculations. sciforum.net A similar approach would be used for this compound.

The delocalization of electrons in the conjugated system makes the carbonyl carbon-α-carbon bond exhibit partial double bond character. tjpr.org This electronic feature is fundamental to understanding the regioselectivity of reactions such as Michael additions.

Prediction and Validation of Spectroscopic Data

Quantum chemical calculations are instrumental in predicting various types of spectra, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. By calculating the optimized geometry and the corresponding vibrational frequencies or electronic transition energies, a theoretical spectrum can be generated and compared with experimental data for validation.

For instance, DFT calculations using functionals like B3LYP can predict the vibrational frequencies of this compound. The calculated frequencies for the C=O and C=C stretching modes are particularly important for characterizing the conjugated system. Theoretical studies on similar ketones have shown good agreement between calculated and experimental vibrational spectra. biointerfaceresearch.com

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for a β-amino-α,β-unsaturated Ketone

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |

| N-H stretch | 3592 | - |

| C=O stretch | 1694 | - |

| C=C stretch | 1633 | - |

Data from a study on a different β-amino-α,β-unsaturated ketone, illustrating the validation process. biointerfaceresearch.com Such a comparison would be vital for confirming the computational model for this compound.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). researchgate.net The calculations can identify the nature of the electronic transitions, such as the n→π* and π→π* transitions characteristic of enones.

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. For reactions involving α,β-unsaturated ketones, such as nucleophilic additions, cycloadditions, or metal-catalyzed couplings, DFT calculations can map out the potential energy surface. chemrxiv.orgrsc.orgrsc.org

This involves:

Locating Stationary Points: Geometries of reactants, products, intermediates, and transition states are optimized.

Calculating Energies: The relative energies of these species are determined to calculate reaction barriers (activation energies) and reaction enthalpies.

Characterizing Transition States: A true transition state is confirmed by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For example, in a Michael addition reaction to this compound, computational studies could compare the activation barriers for 1,2-addition (to the carbonyl carbon) versus 1,4-conjugate addition (to the β-carbon). Such studies on similar systems have shown that the 1,4-addition is often kinetically and thermodynamically favored. worktribe.com The elucidation of reaction mechanisms for complex transformations like the Rauhut–Currier reaction or palladium-catalyzed arylations of enones has been successfully achieved using DFT, revealing the roles of catalysts and the origins of stereoselectivity. chemrxiv.orgrsc.orgrsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational space of a molecule and its interactions with its environment, such as a solvent.

Conformational Landscape Analysis

This compound can exist in different conformations due to rotation around its single bonds. The most significant of these is the rotation around the single bond connecting the carbonyl group and the C=C double bond, leading to s-trans and s-cis conformers.

MD simulations can be used to explore the potential energy surface and identify the stable conformers and the energy barriers between them. The relative populations of these conformers can be estimated from their free energies. For many open-chain α,β-unsaturated ketones, the s-trans conformer is found to be more stable than the s-cis conformer. cdnsciencepub.com The presence of a methyl group at the α-position, as in this compound, would influence the relative stability of these conformers due to steric effects.

Table 3: Illustrative Conformational Energy Differences for an α,β-Unsaturated Ketone

| Conformer | Relative Energy (kcal/mol) |

| s-trans | 0.0 |

| s-cis | 1.5 - 2.5 |

This data is a general representation for simple α,β-unsaturated ketones. The exact values for this compound would require specific calculations.

Intermolecular Interactions and Solvent Effects

Solvents can significantly influence reaction rates, product selectivity, and conformational equilibria. researchgate.net For instance, a polar solvent might stabilize a polar transition state, thereby accelerating a reaction. nih.govresearchgate.net In the case of conformational analysis, polar solvents can alter the relative stability of the s-cis and s-trans conformers. For example, studies on mesityl oxide have shown that while the syn-form (analogous to s-cis) is dominant in the gas phase, the anti-form (analogous to s-trans) becomes more populated in aqueous solution due to more favorable solvation. researchgate.netusp.br

MD simulations coupled with quantum mechanical calculations (QM/MM methods) can provide a highly accurate picture of these solvent effects. In a QM/MM simulation, the solute (this compound) is treated with a high level of quantum mechanics, while the surrounding solvent molecules are treated with a more computationally efficient molecular mechanics force field. This approach allows for the study of how the solvent environment perturbs the electronic structure and reactivity of the solute.

Kinetic and Mechanistic Studies of 3 Methyl 4 Hexen 2 One Reactions in Environmental and Biological Contexts

Atmospheric Chemistry and Degradation Mechanisms

The atmospheric fate of 3-methyl-4-hexen-2-one is primarily governed by its reactions with photochemically generated oxidants. These reactions lead to its degradation and the formation of various secondary products, some of which may contribute to atmospheric phenomena such as the formation of secondary organic aerosols.

The gas-phase reaction with the hydroxyl (OH) radical is a dominant degradation pathway for most volatile organic compounds (VOCs) in the troposphere. For this compound, the reaction can proceed through two main channels: OH radical addition to the carbon-carbon double bond and hydrogen atom abstraction from the C-H bonds.

The addition of the OH radical to the C=C double bond is generally the faster pathway for unsaturated compounds. This electrophilic addition results in the formation of a chemically activated hydroxyalkyl radical. The presence of a methyl group and an acetyl group influences the electron density of the double bond and, consequently, the reaction rate. Hydrogen abstraction can occur from the various C-H bonds within the molecule, with the lability of the hydrogen atoms determining the site of abstraction. Generally, hydrogens on carbons adjacent to the double bond (allylic positions) or the carbonyl group are more susceptible to abstraction.

Table 1: Estimated Rate Constant for the Reaction of this compound with OH Radicals at 298 K

| Reaction | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| This compound + OH | ~6.5 x 10⁻¹¹ |

Note: This value is an estimate based on SARs for similar α,β-unsaturated ketones and may vary from experimental values. copernicus.org

The subsequent reactions of the resulting organic radicals in the presence of atmospheric oxygen (O₂) and nitric oxides (NOx) lead to the formation of a variety of oxygenated products.

The reaction with ozone (O₃) represents another significant atmospheric removal process for compounds containing carbon-carbon double bonds. The ozonolysis of this compound proceeds via the Criegee mechanism, which involves the initial 1,3-dipolar cycloaddition of ozone to the C=C bond to form an unstable primary ozonide (molozonide). This intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as the Criegee intermediate (CI).

For this compound, the cleavage of the double bond between the 4th and 5th carbon atoms will yield two sets of initial products. The subsequent reactions of the stabilized Criegee intermediates with atmospheric species like water vapor can lead to the formation of hydroxyl radicals and other oxygenated compounds.

Similar to the OH reaction, a specific experimental rate constant for the ozonolysis of this compound is not available. However, SARs for alkene ozonolysis can provide an estimate. The rate is influenced by the degree of substitution around the double bond. nih.govnih.govrsc.org

Table 2: Estimated Rate Constant for the Ozonolysis of this compound at 298 K

| Reaction | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| This compound + O₃ | ~1.5 x 10⁻¹⁷ |

Note: This is an estimation based on SARs for alkenes with similar substitution patterns around the double bond. nih.gov

The tropospheric lifetime (τ) of this compound is determined by the sum of the rates of its primary loss processes, which are its reactions with OH radicals and ozone. The lifetime with respect to each oxidant can be calculated using the following equation:

τ = 1 / (k * [Oxidant])

where k is the rate constant for the reaction and [Oxidant] is the average atmospheric concentration of the oxidant.

Using the estimated rate constants and typical global average concentrations of OH radicals (~1 x 10⁶ molecules cm⁻³) and O₃ (~7 x 10¹¹ molecules cm⁻³), the atmospheric lifetime can be estimated.

Table 3: Estimated Tropospheric Lifetimes of this compound

| Oxidant | Estimated Lifetime |

| OH | ~4.2 hours |

| O₃ | ~21 days |

Based on these estimations, the reaction with OH radicals is the dominant atmospheric removal pathway for this compound.

The degradation of this compound in the atmosphere leads to a variety of smaller, more oxidized products. The predicted primary degradation products from its reaction with OH radicals and ozone are listed below.

Table 4: Predicted Atmospheric Degradation Products of this compound

| Degradation Pathway | Predicted Primary Products |

| Reaction with OH | Hydroxylated and nitrated derivatives, cleavage products. |

| Ozonolysis | Propanal, 2-oxobutanal (methylglyoxal), and Criegee intermediates. |

The oxidation products of this compound can contribute to the formation of secondary organic aerosol (SOA). SOA is formed when low-volatility organic compounds, generated from the atmospheric oxidation of VOCs, partition from the gas phase to the particle phase.

The degradation of this compound, particularly through the OH-initiated oxidation pathway, can lead to the formation of multifunctional compounds (containing hydroxyl, carbonyl, and potentially nitrate (B79036) or carboxyl groups). These functional groups decrease the volatility of the molecule. Through further reactions and oligomerization in the aerosol phase, these products can contribute to the growth of atmospheric particles. The potential for an organic compound to act as an SOA precursor is related to its molecular weight and the types and number of functional groups in its oxidation products.

Acid-Catalyzed Rearrangement and Isomerization Mechanisms

As a β,γ-unsaturated ketone, this compound can undergo acid-catalyzed isomerization to its more thermodynamically stable conjugated α,β-unsaturated isomer, 4-methyl-3-hexen-2-one. This rearrangement is a common reaction for β,γ-unsaturated carbonyl compounds in the presence of an acid catalyst.

The mechanism proceeds through the formation of an enol intermediate. The protonation of the carbonyl oxygen by an acid increases the acidity of the α-protons. A base (such as water or the conjugate base of the acid) can then abstract a proton from the α-carbon (C3), leading to the formation of an enol. The subsequent tautomerization of the enol, where the proton is added to the γ-carbon (C5), results in the formation of the conjugated α,β-unsaturated ketone. The driving force for this isomerization is the formation of a conjugated system of double bonds (C=C-C=O), which is energetically more favorable due to resonance stabilization.

Biotransformation and Enzymatic Interaction Mechanisms

This compound, as a xenobiotic compound, can be subject to biotransformation by enzymes in various organisms. The primary sites for enzymatic attack are the ketone functional group and the carbon-carbon double bond.

One of the most common biotransformations for ketones is their reduction to the corresponding secondary alcohol, catalyzed by a class of enzymes known as carbonyl reductases or alcohol dehydrogenases. wikipedia.orgnih.gov These enzymes typically utilize a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH), as a source of hydride for the reduction. This reaction is often stereoselective, leading to the formation of a specific enantiomer of 3-methyl-4-hexen-2-ol.

Another potential biotransformation pathway is the reduction of the carbon-carbon double bond. This saturation of the alkene moiety can be catalyzed by enoate reductases, which are also often dependent on NAD(P)H. nih.gov This would result in the formation of the saturated ketone, 3-methyl-2-hexanone.

It is also possible for both functional groups to be reduced, leading to the formation of 3-methyl-2-hexanol. The specific biotransformation products will depend on the organism and the specific enzymes it possesses. These enzymatic reactions are key detoxification pathways in many organisms, converting the unsaturated ketone into more polar and easily excretable metabolites.

Microbial Degradation Pathways of Analogous Hydrocarbons

The microbial degradation of α,β-unsaturated ketones, a class of compounds to which this compound belongs, involves several enzymatic pathways. While specific studies on this compound are limited, research on analogous hydrocarbons provides insight into its likely environmental fate. Microorganisms utilize ketones as carbon and energy sources through oxidative degradation pathways. For instance, certain methane- and methanol-grown microbes can oxidize secondary alcohols to their corresponding methyl ketones. This process is reversible, suggesting that microbes can also reduce ketones. The enzymatic degradation of methyl ketones has been observed, with some microbes capable of breaking them down further.

In anaerobic environments, the degradation of unsaturated long-chain fatty acids, which share the feature of carbon-carbon double bonds with this compound, has been studied. These processes are carried out by specific microbial consortia. It is suggested that the degradation of unsaturated fatty acids may begin with the saturation of the double bond before the molecule is broken down further via β-oxidation. Other studies, however, indicate that direct β-oxidation of unsaturated compounds is also feasible. The degradation of oleate, an unsaturated fatty acid, by enrichment cultures leads to the accumulation of acetate. This suggests that a potential microbial degradation pathway for this compound could involve initial saturation of the C4-C5 double bond, followed by oxidation or cleavage of the ketone group.

The table below summarizes findings from studies on analogous compounds.

| Compound Class | Microbial Process | Key Findings | Potential Implication for this compound |

| Methyl Ketones | Aerobic Oxidation | Methane- and methanol-utilizing microbes oxidize secondary alcohols to methyl ketones and can also degrade the resulting ketones. | Susceptibility to microbial oxidation and degradation in aerobic environments. |

| Unsaturated Fatty Acids | Anaerobic Degradation | Specialized bacterial consortia degrade unsaturated fatty acids, potentially via initial saturation of the double bond followed by β-oxidation. | Degradation in anaerobic settings may involve reduction of the C=C bond before further breakdown. |

| Ketone Vapors | Biofiltration | Microbial consortia in biofilters can be used for the biodegradation of ketone mixtures from waste air. | Potential for bioremediation of air contaminated with this compound. |

Stereospecificity in Enzyme-Substrate Binding

Enzyme-substrate interactions are characterized by a high degree of specificity, including stereospecificity, where enzymes preferentially bind to and act upon substrates with a specific three-dimensional arrangement. For α,β-unsaturated carbonyl compounds like this compound, the geometry of the molecule is critical for its interaction with enzyme active sites. The electrophilic nature of the α,β-unsaturated carbonyl moiety makes it a target for nucleophilic residues within an enzyme's active site, such as the thiol group of cysteine.

The reactivity and binding orientation are influenced by the substituents on the carbon backbone. The methyl group at the C3 position and the ethylidene group at the C4 position of this compound create a specific stereochemical environment. This structure dictates how the molecule fits into an enzyme's binding pocket. Studies on analogous α,β-unsaturated ketones demonstrate that enzymes can distinguish between different stereoisomers, leading to stereospecific additions of nucleophiles. For example, the addition of thiols to derivatives of α,β-unsaturated carboxylic acids can be stereospecific, which is explained by a rapid and specific protonation of the resulting enolate intermediate. This high level of specificity is fundamental to the catalytic mechanism and biological activity of many enzymes that interact with this class of compounds.

Computational Docking Simulations for Enzyme Active Site Interactions

Computational docking is a powerful tool used to predict the binding orientation and affinity of a ligand (like this compound) to the active site of a target protein. This method provides insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex. For α,β-unsaturated ketones, docking simulations can elucidate how these molecules position themselves within an enzyme's active site to facilitate a reaction.

Studies on various unsaturated ketone derivatives have used molecular docking to understand their interactions with enzyme receptors like monoamine oxidase-B (MAO-B). These simulations help identify the binding modes and affinities of the ligands. In the context of enzyme inhibition, docking can reveal how an α,β-unsaturated ketone acts as a Michael acceptor, forming a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site. Covalent docking approaches are specifically needed for these types of interactions, as they model the formation of a chemical bond between the ligand and the protein.

The data below illustrates typical outputs from computational studies on analogous compounds.

| Parameter | Description | Relevance to this compound |

| Binding Affinity (Score) | A calculated value representing the predicted strength of the interaction between the ligand and the enzyme. | Predicts which enzymes are likely targets for this compound. |

| Binding Mode | The predicted 3D orientation of the ligand within the enzyme's active site, showing key interactions. | Elucidates the specific amino acid residues involved in binding and catalysis. |

| Covalent Docking | A simulation method that models the formation of a covalent bond between the ligand and the enzyme. | Essential for understanding irreversible inhibition mechanisms involving Michael addition. |

These computational approaches are instrumental in the rational design of enzyme inhibitors and in understanding the mechanisms of toxicity or biological activity of compounds like this compound.

Role as a Plant Metabolite and Allelopathic Mechanisms

While this compound is not widely documented as a primary plant metabolite, structurally related ketones and unsaturated compounds are known to be produced by plants and can exhibit allelopathic activity. Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms.

Acetophenone and its derivatives, which share the ketone functional group, are common secondary metabolites in various plant species and are involved in defense mechanisms. Studies on compounds like propiophenone (B1677668) and various methylacetophenones isolated from labdanum oil of Cistus ladanifer have demonstrated phytotoxic activity. These compounds can inhibit seed germination and affect radicle and hypocotyl growth in other plant species. The efficacy of these compounds often depends on their concentration and chemical structure, such as the number and position of methyl groups on the aromatic ring. For example, 2′,4′-dimethylacetophenone was found to be the most phytotoxic among the tested compounds in one study.

The mechanism of action for such allelochemicals often involves interfering with fundamental physiological processes in the target plant, such as cellular respiration, nutrient uptake, or cell division. Given its structure as an α,β-unsaturated ketone, this compound could potentially exert allelopathic effects through Michael addition reactions with essential biomolecules in a target organism, leading to growth inhibition.

| Compound | Source | Observed Allelopathic Effect |

| Propiophenone | Cistus ladanifer | Inhibition of hypocotyl size in Lactuca sativa. |

| 4′-Methylacetophenone | Cistus ladanifer | Delays germination rate in Lactuca sativa. |

| 2′,4′-Dimethylacetophenone | Cistus ladanifer | Strongest phytotoxic effects among tested acetophenones. |

| Rutin & Phenolic Acids | Buckwheat (Fagopyrum esculentum) | Growth inhibition of lettuce seedlings. |

Future Directions and Interdisciplinary Research Opportunities

Development of Advanced Analytical Techniques for Trace Level Detection

The accurate and sensitive detection of 3-Methyl-4-hexen-2-one, a volatile organic compound (VOC), at trace levels is crucial for its application in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker. While gas chromatography-mass spectrometry (GC-MS) is a standard and powerful method for the analysis of VOCs, future research is directed towards enhancing detection limits, improving portability for on-site analysis, and increasing sample throughput. mdpi.combrjac.com.br

Advanced techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offer higher selectivity and sensitivity, which is particularly important for complex matrices where co-eluting compounds can interfere with accurate quantification. researchgate.net The development of specific Multiple Reaction Monitoring (MRM) methods for this compound on a triple quadrupole (QQQ) mass spectrometer could significantly lower detection limits, making it suitable for identifying trace amounts in various samples. hmdb.ca

Furthermore, Solid-Phase Microextraction (SPME) presents a solvent-free, versatile, and sensitive sample preparation technique that can be coupled with GC-MS for the analysis of volatile and semi-volatile compounds. sigmaaldrich.comfree.frnih.gov Research into optimizing SPME fiber coatings and extraction conditions specifically for this compound could lead to more efficient pre-concentration of the analyte, thereby enhancing detection. superchroma.com.twmdpi.com The development of portable SPME-GC-MS systems would also facilitate rapid, on-site detection in environmental and industrial settings. free.fr

Below is a table summarizing potential advanced analytical techniques for the trace level detection of this compound:

| Analytical Technique | Principle | Potential Advantages for this compound Detection |

| GC-MS/MS | Tandem mass spectrometry following gas chromatographic separation. | High selectivity and sensitivity, reduced matrix interference, and lower detection limits. researchgate.net |

| SPME-GC-MS | Adsorption/absorption of analytes onto a coated fiber for pre-concentration prior to GC-MS analysis. | Solvent-free, high sensitivity, applicable to various sample matrices, and potential for automation and portability. sigmaaldrich.comnih.gov |

| Headspace Analysis | Analysis of the vapor phase in equilibrium with a solid or liquid sample. | Minimizes matrix effects and is suitable for volatile compounds like this compound. |

Integration with "Omics" Technologies in Metabolomics Research

The field of metabolomics, which involves the comprehensive study of small molecules (metabolites) within a biological system, offers significant opportunities for understanding the role of compounds like this compound in various biological processes. researchgate.net As a ketone, this compound is part of a class of molecules known to be involved in crucial metabolic pathways. nih.gov The integration of metabolomics with other "omics" disciplines—genomics, transcriptomics, and proteomics—can provide a more holistic understanding of its biological significance. nih.govsemanticscholar.orgresearchgate.net

Future metabolomics studies could focus on identifying and quantifying this compound in various biological fluids and tissues to explore its potential as a biomarker for specific physiological or pathological states. nih.gov Mass spectrometry-based platforms are particularly well-suited for the sensitive and accurate quantification of metabolites. nih.gov The development of targeted metabolomics assays for this compound would enable its precise measurement in large-scale clinical and biological studies.

The true power, however, lies in multi-omics data integration . By correlating the levels of this compound with gene expression (transcriptomics), protein abundance (proteomics), and genetic variations (genomics), researchers can uncover novel regulatory networks and pathways in which this compound is involved. nih.govyoutube.com For instance, an increase in this compound levels could be linked to the upregulation of specific enzymes involved in its biosynthesis, providing insights into metabolic regulation. Such an integrated approach could reveal its role in cellular signaling, stress responses, or as a volatile signal in intercellular communication. mdpi.com

The following table outlines the potential roles of different "omics" technologies in studying this compound:

| "Omics" Technology | Research Focus | Potential Insights |

| Metabolomics | Quantification of this compound in biological samples. | Identification as a potential biomarker for disease or physiological states. nih.gov |

| Transcriptomics | Analysis of gene expression in correlation with this compound levels. | Elucidation of biosynthetic and degradation pathways. |

| Proteomics | Study of protein abundance related to this compound. | Identification of enzymes and signaling proteins interacting with or influenced by the compound. |

| Multi-Omics Integration | Combined analysis of metabolomic, transcriptomic, and proteomic data. | Comprehensive understanding of the biological role and regulatory networks of this compound. nih.gov |

Exploitation in the Design and Synthesis of Functional Materials (as a monomer or building block)

The chemical structure of this compound, an α,β-unsaturated ketone, makes it a promising candidate for use as a monomer or building block in the synthesis of functional materials. free.fr The presence of both a polymerizable carbon-carbon double bond and a reactive carbonyl group allows for a variety of chemical modifications and polymerization reactions.

One of the most significant opportunities lies in its use in Michael addition polymerization . The electrophilic β-carbon of the α,β-unsaturated ketone system is susceptible to nucleophilic attack, a reaction known as the Michael addition. masterorganicchemistry.comwikipedia.orgmdpi.com This reaction can be exploited to create polymers with unique architectures and functionalities. By reacting this compound with difunctional nucleophiles, novel polymers can be synthesized. The methyl group at the 3-position can also influence the stereochemistry of the polymerization, potentially leading to materials with specific tacticities and, consequently, distinct physical properties. The development of controlled polymerization techniques, such as reversible Michael addition-elimination ring-opening polymerization, could further expand the possibilities for creating well-defined polymers from monomers like this compound. nih.gov

Furthermore, the carbonyl group of this compound can be chemically modified either before or after polymerization to introduce a wide range of functional groups. This opens the door to creating materials with tailored properties, such as altered hydrophilicity, stimuli-responsiveness, or the ability to conjugate with biomolecules.

The potential applications of polymers derived from this compound are diverse and could include:

Specialty adhesives and coatings: The polar ketone group can enhance adhesion to various substrates.

Biomaterials: Functionalized polymers could be designed for drug delivery or tissue engineering applications.

Optically active polymers: The chiral center at the 3-position could be exploited to synthesize helical polymers with unique chiroptical properties. superchroma.com.tw

The table below summarizes the potential of this compound in materials science:

| Polymerization/Modification Strategy | Key Feature | Potential Application |

| Michael Addition Polymerization | Formation of C-C bonds at the β-carbon. | Synthesis of novel polymer backbones. wikipedia.org |

| Copolymerization | Incorporation of this compound with other monomers. | Tailoring of polymer properties such as thermal stability and mechanical strength. mdpi.comtue.nlmdpi.com |

| Post-polymerization Modification | Chemical transformation of the carbonyl group. | Introduction of diverse functionalities for specific applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.